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Compound of Interest

Compound Name: N-Benzyl-1-oxy-isonicotinamide

CAS No.: 100724-08-1

Cat. No.: B2534644

Get Quote

Executive Summary
N-Benzyl-1-oxy-isonicotinamide represents a critical structural scaffold in medicinal

chemistry, combining the pharmacophore features of isonicotinamide (anti-tubercular activity)

with a lipophilic benzyl moiety and a polar N-oxide functionality. The introduction of the N-oxide

group at the pyridine 1-position significantly alters the electrostatic landscape and hydrogen-

bonding capability compared to the parent N-benzylisonicotinamide.

This guide provides a rigorous workflow for the synthesis, crystallization, and X-ray structural

elucidation of this compound. It focuses on distinguishing the competitive supramolecular

synthons—specifically the interplay between the standard amide-amide dimer and the robust

N-oxide···amide interaction.

Chemical Identity & Structural Target[1][2][3][4][5]
IUPAC Name: 4-(benzylcarbamoyl)pyridine 1-oxide

Molecular Formula: C
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Key Structural Features:

Pyridine N-oxide core: Acts as a strong hydrogen bond acceptor.

Amide linker: Provides both donor (N-H) and acceptor (C=O) sites.

Benzyl wing: Introduces conformational flexibility (torsion) and hydrophobic bulk.

Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and potential rotatable bonds critical for

conformational analysis.

N-Oxide Oxygen
(Strong Acceptor)

Pyridine Ring
(Aromatic)

N-O Bond
~1.33 Å Amide C=O

(Acceptor)
C4-C(O) Amide N-H

(Donor)

Peptide Bond
Partial D.B. Benzyl Group

(Hydrophobic/Stacking)
N-CH2 Rotator

Figure 1: Functional connectivity and crystallographic interest points of N-Benzyl-1-oxy-isonicotinamide.

Click to download full resolution via product page

Experimental Protocol
Synthesis & Purification
To obtain diffraction-quality crystals, high purity (>99%) is required. The N-oxide is typically

synthesized via oxidation of the parent pyridine.

Oxidation: Dissolve N-benzylisonicotinamide in DCM. Add m-chloroperoxybenzoic acid

(mCPBA, 1.2 eq) at 0°C. Stir at RT for 12h.

Workup: Wash with sat. NaHCO
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to remove m-chlorobenzoic acid. Dry organic layer over MgSO

.

Purification: Recrystallize crude solid from hot ethanol or purify via column chromatography

(MeOH:DCM gradient).

Crystallization Strategy
N-oxides are polar, while the benzyl group is lipophilic. A mixed-solvent system is necessary to

balance solubility and induce nucleation.

Method Solvent System Conditions Target Outcome

Slow Evaporation Methanol / Water (9:1) Room Temp, dust-free
Prisms or blocks

(Hydrates possible)

Vapor Diffusion
Ethanol (solvent) /

Hexane (antisolvent)
Closed chamber, 4°C

High-quality

anhydrous

needles/plates

Slow Cooling Acetonitrile
60°C

RT (0.5°C/min)
Large single crystals

Data Collection (X-Ray Diffraction)
Source: Mo K

(

Å) is preferred to minimize absorption, though Cu K

is acceptable for small organic crystals.

Temperature: Collect at 100 K using a cryostream. Low temperature reduces thermal motion

(ellipsoids) and improves high-angle resolution.

Resolution: Aim for

Å or better to resolve hydrogen atom positions for H-bond analysis.
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Structural Elucidation & Analysis
Crystallographic Refinement Workflow
The structure solution should follow the standard SHELX pipeline.

Raw Diffraction Data
(Frames)

Data Reduction
(SAINT/CrysAlisPro)

Space Group Determination
(XPREP)

Structure Solution
(SHELXT - Intrinsic Phasing)

Refinement
(SHELXL - Least Squares)

H-Atom Placement
(Constrained/Riding Model)

Validation
(CheckCIF / IUCr)

Figure 2: Crystallographic data processing pipeline.

Click to download full resolution via product page

Key Geometrical Parameters
When analyzing the solved structure, compare your values against these standard ranges for

pyridine N-oxides and benzamides. Deviations

warrant detailed investigation.
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Parameter Atoms
Typical Range (Å /
°)

Significance

N-O Bond Length N(Py)-O 1.30 – 1.34 Å

Characterizes the N-

oxide resonance.

Significantly shorter

than single N-O bonds

(~1.40 Å).

Amide C-N C(=O)-N(H) 1.33 – 1.36 Å

Indicates partial

double bond character

(resonance).

Torsion Angle C(Py)-C-N-C(Bz) Variable

Defines the orientation

of the benzyl group

relative to the amide

plane.

Ring Planarity Pyridine Ring RMSD < 0.02 Å

N-oxidation usually

maintains ring

planarity.

Supramolecular Synthons & Hydrogen Bonding
This is the most critical part of the analysis. In N-benzyl-1-oxy-isonicotinamide, two primary

H-bond acceptors compete: the Amide Oxygen and the N-Oxide Oxygen.

Scenario A (Amide Homodimer): The classical

dimer formed by N-H···O=C interactions between two amide groups. This is common in
simple amides but often disrupted by strong acceptors.

Scenario B (N-Oxide Catemer/Dimer): The N-oxide oxygen is a better acceptor than the

amide carbonyl. The likely motif is an N-H···O-N interaction, forming chains (

or

motifs) or bridged dimers.
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Analytical Directive: Check for the N-H···O(N-oxide) interaction first. In related structures (e.g.,

Nicotinamide N-oxide), the N-oxide oxygen dominates the H-bonding landscape, often

relegating the amide carbonyl to secondary interactions or weak C-H···O bonding.

Cheminformatics & Drug Design Implications
Electrostatic Potential (ESP)
The N-oxide group introduces a large dipole moment (~4.0 D). In the crystal lattice, this

manifests as strong directionality.

Negative Potential: Concentrated on the N-oxide oxygen.

Positive Potential: Concentrated on the Amide N-H and the ortho-protons of the pyridine ring.

Conformational Locking
The "benzyl wing" is not free-rotating in the solid state. It typically adopts a conformation that

maximizes

-

stacking between the electron-deficient pyridine ring and the electron-rich phenyl ring of an
adjacent molecule (T-shaped or parallel-displaced stacking).

Protocol for Interaction Analysis:

Calculate Centroid-Centroid distances (

).[1]

Look for distances

Å.

Check for C-H[1][2][3]···

interactions between the methylene protons and the pyridine ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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